2-methoxy-N-phenyl-d5-N-[1-(2-phenylethyl)-4-piperidinyl]-acetamide,monohydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-phenyl-d5-N-[1-(2-phenylethyl)-4-piperidinyl]-acetamide involves several steps. The primary synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a series of reactions involving the condensation of appropriate starting materials.
Attachment of the Phenylethyl Group: The phenylethyl group is introduced via a nucleophilic substitution reaction.
Acetylation: The final step involves the acetylation of the piperidine nitrogen with methoxyacetyl chloride.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
2-methoxy-N-phenyl-d5-N-[1-(2-phenylethyl)-4-piperidinyl]-acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic conditions.
Major Products
The major products formed from these reactions include N-oxides, secondary amines, and various substituted derivatives of the original compound .
Scientific Research Applications
2-methoxy-N-phenyl-d5-N-[1-(2-phenylethyl)-4-piperidinyl]-acetamide has several scientific research applications:
Mechanism of Action
The compound exerts its effects by binding to opioid receptors in the central nervous system. It primarily targets the mu-opioid receptor, leading to analgesic effects. The binding of the compound to the receptor activates intracellular signaling pathways, resulting in the inhibition of pain signals .
Comparison with Similar Compounds
Similar Compounds
Fentanyl: A potent synthetic opioid with similar analgesic properties.
Ocfentanil: An ortho-fluorinated analog of methoxyacetylfentanyl with high potency.
Carfentanil: An extremely potent fentanyl analog used in veterinary medicine.
Uniqueness
2-methoxy-N-phenyl-d5-N-[1-(2-phenylethyl)-4-piperidinyl]-acetamide is unique due to its specific structural modifications, which confer distinct pharmacological properties. Its methoxyacetyl group differentiates it from other fentanyl analogs, potentially affecting its potency and receptor binding affinity .
Properties
Molecular Formula |
C22H29ClN2O2 |
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Molecular Weight |
394.0 g/mol |
IUPAC Name |
2-methoxy-N-(2,3,4,5,6-pentadeuteriophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]acetamide;hydrochloride |
InChI |
InChI=1S/C22H28N2O2.ClH/c1-26-18-22(25)24(20-10-6-3-7-11-20)21-13-16-23(17-14-21)15-12-19-8-4-2-5-9-19;/h2-11,21H,12-18H2,1H3;1H/i3D,6D,7D,10D,11D; |
InChI Key |
LEHZVZLPYAXWNV-PEEBBJRGSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])N(C2CCN(CC2)CCC3=CC=CC=C3)C(=O)COC)[2H])[2H].Cl |
Canonical SMILES |
COCC(=O)N(C1CCN(CC1)CCC2=CC=CC=C2)C3=CC=CC=C3.Cl |
Origin of Product |
United States |
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